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Introduction

Pavinetant, also known as MLE-4901 and formerly as AZD2624, is a potent and selective,
orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2] It was
investigated for the treatment of schizophrenia, menopausal hot flashes, and polycystic ovary
syndrome (PCOS).[2] While showing promise in early clinical trials for the relief of vasomotor
symptoms in menopausal women, its development was ultimately discontinued due to
observations of elevated liver transaminases. This guide provides a comprehensive overview of
the chemical structure, properties, and biological activity of Pavinetant, intended to serve as a
valuable resource for researchers in the fields of pharmacology and drug development.

Chemical Structure and Properties

Pavinetant is a quinoline carboxamide derivative with the following chemical structure and
properties.
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Property Value Source

3-(methanesulfonamido)-2-
henyl-N-[(1S)-1-

IUPAC Name phenyl-N-{(15) o [2]
phenylpropyl]quinoline-4-

carboxamide

Molecular Formula C26H25N303S [2]

Molecular Weight 459.56 g/mol [2]

CC--INVALID-LINK--
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Canonical SMILES [2]
N=C2C4=CC=CC=C4)NS(=0)
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MLE-4901, AZD-4901,
Synonyms [2]
AZD2624, AZ-12472520

CAS Number 941690-55-7 [2]

Biological Properties and Mechanism of Action

Pavinetant functions as a selective antagonist of the neurokinin-3 receptor (NK3R), a G-
protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The
endogenous ligand for NK3R is neurokinin B (NKB), a member of the tachykinin family of
neuropeptides. The NKB/NKS3R signaling pathway is implicated in the regulation of
gonadotropin-releasing hormone (GnRH) secretion and, consequently, luteinizing hormone
(LH) and follicle-stimulating hormone (FSH) release. In menopausal women, altered NKB
signaling is thought to contribute to the vasomotor symptoms commonly known as hot flashes.

By blocking the NK3R, Pavinetant inhibits the downstream signaling cascade, leading to a
reduction in the frequency and severity of hot flashes.

Signaling Pathway

The NK3 receptor is coupled to the Gg/11 family of G proteins.[3] Upon activation by its
endogenous ligand, neurokinin B, the receptor facilitates the exchange of GDP for GTP on the
Gagq subunit. This leads to the activation of phospholipase CB (PLCp), which then hydrolyzes
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phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic
reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein
kinase C (PKC).[3]
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NK3 Receptor Signaling Pathway and Inhibition by Pavinetant.

In Vitro Pharmacology

Pavinetant is a highly potent antagonist of the human NK3 receptor.

Assay Type Parameter Value Cell Line Radioligand Source
o CHO cells [125]]His3-
Radioligand )
o IC50 1.6 nM expressing MePhe7)- [1]
Binding

human NK3R NKB

Experimental Protocols

Detailed, specific experimental protocols for the characterization of Pavinetant have not been
extensively published. However, the following are representative methodologies for the types of
assays used to evaluate NK3R antagonists.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9529888/
https://www.benchchem.com/product/b1678561/docs?utm_src=pdf-body-img#pavinetant-mle-4901-a-technical-guide-for-researchers
https://www.benchchem.com/product/b1678561/docs?utm_src=pdf-body#pavinetant-mle-4901-a-technical-guide-for-researchers
https://www.benchchem.com/product/b1678561/docs?utm_src=pdf-body#pavinetant-mle-4901-a-technical-guide-for-researchers
https://pmc.ncbi.nlm.nih.gov/articles/PMC5439024/
https://www.benchchem.com/product/b1678561/docs?utm_src=pdf-body#pavinetant-mle-4901-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678561?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This competitive binding assay measures the ability of a test compound to displace a
radiolabeled ligand from its receptor.
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Workflow for a Radioligand Binding Assay.

Methodology:

 Membrane Preparation: Membranes from cells stably expressing the human NK3 receptor
(e.g., CHO cells) are prepared by homogenization and centrifugation.

o Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed
concentration of a suitable radioligand (e.g., [125l]-iodo-histidyl, methyl-Phe7] neurokinin B)
and varying concentrations of the test compound (Pavinetant).

¢ Incubation: The mixture is incubated at a specific temperature for a defined period to allow
binding to reach equilibrium.

e Separation: The bound radioligand is separated from the free radioligand by rapid filtration
through glass fiber filters.
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» Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined by non-linear regression analysis.

This functional assay measures the ability of an antagonist to block agonist-induced increases
in intracellular calcium, a downstream effect of Gg-coupled receptor activation.
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Workflow for a Calcium Mobilization Assay.

Methodology:

e Cell Culture: Cells expressing the human NK3 receptor (e.g., HEK293 cells) are plated in a
multi-well plate.

e Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

» Antagonist Incubation: The cells are pre-incubated with varying concentrations of
Pavinetant.

» Agonist Stimulation: An NK3R agonist (e.g., neurokinin B) is added to the wells to stimulate
the receptor.

e Fluorescence Measurement: The change in fluorescence, corresponding to the increase in
intracellular calcium, is measured in real-time using a fluorescence plate reader.
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» Data Analysis: The concentration of Pavinetant that inhibits 50% of the agonist-induced
calcium response (IC50) is determined.

Pharmacokinetics and Metabolism

Detailed human pharmacokinetic data for Pavinetant from clinical trials is not readily available
in the public domain. However, in silico studies and clinical observations provide some insights.

An in-silico analysis of Pavinetant's ADME/T (Absorption, Distribution, Metabolism, Excretion,
and Toxicity) properties suggested a reasonable pharmacokinetic profile in comparison to other
NK3R antagonists.[3] However, a key finding from clinical trials was the observation of elevated
liver transaminases in some participants, which ultimately led to the discontinuation of its
development.[1] This suggests a potential for hepatotoxicity that may not have been predicted
by preclinical models.

Pavinetant has been shown to be an inhibitor of the cytochrome P450 enzyme CYP3A4/5 in
vitro.

Clinical Trials

Pavinetant (as MLE-4901) was evaluated in a Phase 2, randomized, double-blind, placebo-
controlled, crossover trial (NCT02668185) for the treatment of moderate-to-severe vasomotor
symptoms in menopausal women.[1]

Key Aspects of the NCT02668185 Trial:

e Dosage: 40 mg administered orally, twice daily.[1]

o Treatment Duration: 4 weeks of treatment with Pavinetant and 4 weeks with placebo,
separated by a 2-week washout period.[1]

e Primary Outcome: Reduction in the total number of hot flushes.[1]

o Key Findings: Pavinetant demonstrated a statistically significant and rapid reduction in the
frequency and severity of hot flashes compared to placebo.[1]

o Adverse Events: The trial was terminated due to the observation of transient elevations in
liver transaminases (alanine aminotransferase) in some participants.[1]
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Summary and Conclusion

Pavinetant (MLE-4901) is a potent and selective NK3R antagonist with a well-defined
mechanism of action. It demonstrated clinical efficacy in reducing menopausal hot flashes.
However, its development was halted due to safety concerns related to liver enzyme
elevations. The data and methodologies presented in this guide provide a valuable resource for
researchers working on NK3R antagonists and related therapeutic areas. The experience with
Pavinetant underscores the importance of thorough safety evaluations in drug development,
particularly for novel mechanisms of action. Despite its discontinuation, the clinical success of
Pavinetant in alleviating vasomotor symptoms has paved the way for the development of other
NK3R antagonists for this indication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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